molecular formula C17H15NO4 B3030823 N-Cbz-isoindoline-1-carboxylic acid CAS No. 96325-10-9

N-Cbz-isoindoline-1-carboxylic acid

Cat. No. B3030823
CAS RN: 96325-10-9
M. Wt: 297.30 g/mol
InChI Key: BUSRGPYWHCLTQF-UHFFFAOYSA-N
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Description

N-Cbz-isoindoline-1-carboxylic acid is a chemical compound with the molecular formula C17H15NO4 . It has a molecular weight of 297.31 . This compound is used as a building block in research .


Molecular Structure Analysis

The IUPAC name for N-Cbz-isoindoline-1-carboxylic acid is 2-[(benzyloxy)carbonyl]-1-isoindolinecarboxylic acid . The InChI code is 1S/C17H15NO4/c19-16(20)15-14-9-5-4-8-13(14)10-18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20) .

Scientific Research Applications

Synthesis of Chiral Allylic Hydroxylamines

Research by Wang & Seto (2006) demonstrates the use of ligands in the enantioselective addition of vinylzinc reagents to 3,4-dihydroisoquinoline N-oxide, yielding chiral allylic hydroxylamines. This method was utilized to synthesize the protected unnatural amino acid N-Cbz-d-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Synthesis of l-azaisotryptophan and Analogues

Kurhade et al. (2014) describe the synthesis of l-(N-Cbz)-7-azaisotryptophan, a new isostere of tryptophan, via a reaction with protected l-aspartic acid and subsequent functional group manipulation (Kurhade et al., 2014). This synthesis led to a range of azaisotryptophan analogs and new chiral amines for potential applications in asymmetric synthesis and homochiral ligand design.

Isoindolinone Scaffold-Based Natural Products

Upadhyay et al. (2020) provide an overview of the 1-isoindolinone framework in natural products, highlighting its presence in compounds with diverse biological activities and therapeutic potential for chronic diseases. The review focuses on recent synthetic methods and the future use of these compounds in medicinal chemistry (Upadhyay et al., 2020).

properties

IUPAC Name

2-phenylmethoxycarbonyl-1,3-dihydroisoindole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)15-14-9-5-4-8-13(14)10-18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSRGPYWHCLTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(N1C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-isoindoline-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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